molecular formula C13H16N2O B12446335 N'-cyclopentylidene-3-methylbenzohydrazide

N'-cyclopentylidene-3-methylbenzohydrazide

Cat. No.: B12446335
M. Wt: 216.28 g/mol
InChI Key: ZBXIDPLSFDCFLL-UHFFFAOYSA-N
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Description

N’-cyclopentylidene-3-methylbenzohydrazide is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol This compound is a derivative of benzohydrazide, where the hydrazide group is substituted with a cyclopentylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentylidene-3-methylbenzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and cyclopentanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of N’-cyclopentylidene-3-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentylidene-3-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .

Scientific Research Applications

N’-cyclopentylidene-3-methylbenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cyclopentylidene-3-methylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(cyclopentylideneamino)-3-methylbenzamide

InChI

InChI=1S/C13H16N2O/c1-10-5-4-6-11(9-10)13(16)15-14-12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3,(H,15,16)

InChI Key

ZBXIDPLSFDCFLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=C2CCCC2

Origin of Product

United States

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